molecular formula C24H20ClNO6S B2635055 (4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-66-5

(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2635055
CAS No.: 1114653-66-5
M. Wt: 485.94
InChI Key: PTJWZXIVRDQEFK-UHFFFAOYSA-N
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Description

The compound “(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone” belongs to a class of benzothiazine derivatives characterized by a sulfone (1,1-dioxido) group, a ketone (methanone) moiety, and substituted aryl rings. The core structure consists of a 4H-1,4-benzothiazine scaffold with a 4-chlorophenyl group at the methanone position and a 3,4,5-trimethoxyphenyl substituent at the 4-position of the benzothiazine ring. Structural analogs, however, have been studied for their synthetic routes, crystallography, and substituent effects, enabling comparative analysis .

Properties

IUPAC Name

(4-chlorophenyl)-[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO6S/c1-30-19-12-17(13-20(31-2)24(19)32-3)26-14-22(23(27)15-8-10-16(25)11-9-15)33(28,29)21-7-5-4-6-18(21)26/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJWZXIVRDQEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114653-66-5) belongs to the class of benzothiazine derivatives. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology and its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClNO6SC_{24}H_{20}ClNO_{6}S with a molecular weight of 485.9 g/mol . Its structural features include a chlorophenyl group and a dioxido-benzothiazine moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC24H20ClNO6S
Molecular Weight485.9 g/mol
CAS Number1114653-66-5

Anticancer Activity

Recent studies have indicated that compounds related to benzothiazine derivatives exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit key signaling pathways involved in cancer progression.

  • Mechanism of Action :
    • The compound may act as a kinase inhibitor, particularly targeting the AKT signaling pathway, which is crucial in glioma malignancy. Inhibition of AKT2 has been linked to reduced cell proliferation in various cancer types .
    • In vitro studies demonstrated that the compound could inhibit the growth of glioblastoma cells while showing lower toxicity towards non-cancerous cells, suggesting a selective anticancer effect .
  • Case Studies :
    • A study on related pyrano[2,3-c]pyrazole derivatives indicated that compounds with similar structural motifs exhibited low micromolar activity against AKT2/PKBβ and inhibited neurosphere formation in glioma stem cells . This suggests potential for development as a therapeutic agent against glioblastoma.

Other Biological Activities

While the primary focus has been on anticancer properties, benzothiazine derivatives have also been investigated for their antibacterial and anti-inflammatory activities.

  • Antibacterial Properties :
    • Some derivatives have shown promise against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Anti-inflammatory Effects :
    • Compounds with similar scaffolds have demonstrated anti-inflammatory properties in preclinical models by modulating cytokine release and reducing inflammatory cell infiltration.

Research Findings

Research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of these compounds:

CompoundEC50 (μM)Target KinaseRemarks
Compound 4j20AKT2/PKBβSelective for glioblastoma cells
Reference Drug2MK-2206Potent PKB inhibitor

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazine Derivatives

Compound Name Molecular Formula Substituents (Benzothiazine 4-position / Methanone Position) Notable Properties References
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₂H₁₅Cl₂NO₄S 3,5-dichlorophenyl / 4-methoxyphenyl Higher lipophilicity (Cl groups); MDL: MFCD14953342
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₂H₁₄ClNO₃S 4-chlorophenyl / phenyl Reduced steric hindrance (phenyl vs. methoxy); CAS: 1114652-36-6
(4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone C₂₃H₂₁ClO₄ N/A (non-benzothiazine core) mp 99–101°C; ^1H-NMR δ 2.15 (CH₃), 3.67–3.83 (OCH₃), 6.63–7.86 (aromatic protons)
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone Likely C₂₆H₂₁NO₆S 3,4,5-trimethoxyphenyl / phenyl Enhanced solubility (methoxy groups); PubChem entry (inaccessible)
1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone C₂₄H₁₇ClNO₆S Hydroxy and methoxybenzoyl groups Crystal structure: R = 0.054; mean C–C bond length = 0.004 Å

Physicochemical and Spectroscopic Properties

  • Lipophilicity and Solubility : The 3,5-dichlorophenyl analog () exhibits increased lipophilicity due to halogenation, whereas the 3,4,5-trimethoxyphenyl derivative () likely has improved aqueous solubility from polar methoxy groups .
  • Thermal Stability : The trimethoxy-substituted compound in has a melting point of 99–101°C, suggesting moderate thermal stability. Steric effects from the methyl group (δ 2.15 in NMR) may further influence packing efficiency .
  • Electronic Effects : Methoxy groups in and donate electron density, as evidenced by upfield shifts in aromatic proton NMR signals (δ 6.63) compared to chloro-substituted analogs (δ 7.79–7.86) .

Crystallographic and Conformational Insights

  • The crystal structure in (R factor = 0.054) reveals precise bond lengths and angles, highlighting the planarity of the benzothiazine core and the influence of methoxy substituents on molecular packing .
  • Structural studies of analogs suggest that chloro substituents enhance rigidity, while methoxy groups introduce torsional flexibility due to their bulkier nature .

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